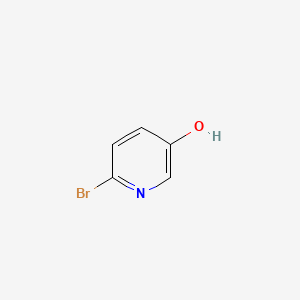

2-Bromo-5-hydroxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry

Pyridine and its derivatives are a cornerstone of modern organic chemistry, primarily due to their presence in a multitude of biologically active compounds. thermofisher.kratomfair.com The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in natural products like vitamins (e.g., niacin and pyridoxine) and alkaloids (e.g., nicotine). atomfair.com In medicinal chemistry, the pyridine scaffold is extensively used in drug design and synthesis, contributing to a wide range of therapeutic agents, including antihistamines, anti-inflammatory drugs, and anticancer compounds. thermofisher.kratomfair.comacs.org The nitrogen atom in the pyridine ring imparts unique electronic properties, such as a dipole moment and the ability to act as a hydrogen bond acceptor, which influences the compound's reactivity and its interactions with biological targets. thermofisher.kracs.org Furthermore, the solubility of pyridine derivatives is often enhanced, a beneficial characteristic for pharmaceutical applications. atomfair.com

Strategic Importance of Halogenated Pyridinols as Synthetic Intermediates

Halogenated pyridinols, such as 2-Bromo-5-hydroxypyridine (B120221), are highly valued as versatile building blocks in organic synthesis. The presence of both a halogen atom and a hydroxyl group on the pyridine ring provides two reactive sites for further functionalization. The bromine atom, for instance, can act as a leaving group in nucleophilic substitution reactions and is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. atomfair.com These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures. The hydroxyl group can be converted into other functional groups or used to modulate the electronic properties and solubility of the molecule. This dual reactivity makes halogenated pyridinols crucial intermediates for synthesizing a diverse array of substituted pyridines for applications in medicinal chemistry, agrochemicals, and materials science. cymitquimica.comontosight.ai

Historical Context of Pyridine Bromination and Hydroxylation Methodologies

The halogenation of pyridine has historically been a challenging endeavor compared to the analogous reactions with benzene (B151609) derivatives. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less susceptible to electrophilic aromatic substitution. Early methods for pyridine bromination often required harsh conditions, such as high temperatures and the use of fuming sulfuric acid, and frequently resulted in a mixture of isomers that were difficult to separate. google.com Over the 20th century, significant advancements were made in developing more selective and milder bromination techniques. The use of reagents like N-bromosuccinimide (NBS) and the development of palladium-catalyzed methods provided greater control over the regioselectivity of the bromination.

Similarly, the direct hydroxylation of the pyridine ring has posed synthetic challenges. nih.govacs.org The development of methods for introducing a hydroxyl group onto the pyridine ring has evolved significantly. Early approaches often involved multi-step sequences. More recent strategies have focused on direct C-H hydroxylation, although this remains a difficult transformation due to the high oxidation potential of pyridine. acs.org An alternative and effective strategy involves the use of pyridine N-oxides, which can be synthesized and then rearranged to introduce a hydroxyl group at various positions on the ring, including the C3 position. nih.govacs.org

Overview of Research Trajectories for this compound and Related Scaffolds

Current research involving this compound and related halogenated pyridinol scaffolds is largely driven by their utility in the synthesis of functional molecules. A primary focus is their application as key intermediates in the development of novel pharmaceutical agents. thermofisher.krchemicalbook.comthermofisher.com For instance, this compound is used in coupling reactions to create 2-substituted aminophenyl and hydroxyphenyl pyridines, which are scaffolds of interest in drug discovery. thermofisher.krchemicalbook.comthermofisher.com Research is ongoing to develop more efficient and selective catalytic systems, particularly using palladium and copper catalysts, for the functionalization of these halogenated pyridines. rsc.org

In addition to medicinal chemistry, there is growing interest in the use of these compounds in materials science. Their structural features are being exploited to create new polymers and functional materials with specific electronic and physical properties. atomfair.comontosight.ai The ongoing exploration of the reactivity of this compound continues to open new avenues for the synthesis of complex heterocyclic systems with potential applications across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEFNEALEPSHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971087 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-40-3, 55717-45-8 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Hydroxypyridine

Direct Halogenation Approaches to 2-Bromo-5-hydroxypyridine (B120221)

Direct bromination of the 5-hydroxypyridine (also known as 3-hydroxypyridine (B118123) or pyridin-3-ol) ring presents a straightforward approach to obtaining brominated hydroxypyridines. However, the inherent electronic properties of the pyridine (B92270) ring, coupled with the directing effects of the hydroxyl group, necessitate careful control over reaction conditions to achieve the desired regioselectivity for this compound.

Electrophilic Aromatic Substitution with Brominating Reagents

Electrophilic aromatic substitution (EAS) is the primary mechanism for the direct bromination of 5-hydroxypyridine. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic attack, while the nitrogen atom acts as a deactivating group through its inductive effect. The interplay of these electronic factors dictates the position of bromination.

Elemental bromine (Br₂) is a common and potent brominating agent for aromatic systems. In the context of 5-hydroxypyridine, its reaction leads to the substitution of a hydrogen atom on the pyridine ring with a bromine atom.

A patented procedure describes the synthesis of 2-bromo-3-hydroxypyridine, an isomer of the target compound, through the direct bromination of 3-hydroxypyridine. google.com In this method, an aqueous solution of sodium hydroxide (B78521) is cooled, and liquid bromine is added. Subsequently, a solution of 3-hydroxypyridine in aqueous sodium hydroxide is added dropwise while maintaining the temperature at 10-15 °C. After stirring at room temperature, the pH is adjusted to 7, and the product is obtained upon recrystallization. This process highlights the feasibility of direct bromination, although it yields an isomeric product.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 3-Hydroxypyridine | Br₂, NaOH | Water | 10-15 | 2.5-3 | 2-Bromo-3-hydroxypyridine | 70-75 |

This table presents data for the synthesis of an isomer, 2-bromo-3-hydroxypyridine, as detailed in a patent. google.com

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine, often favored for substrates that are sensitive to harsh reaction conditions or prone to over-halogenation. nih.gov

Research on the regioselective halogenation of activated pyridines with NBS has provided insights into the bromination of 3-hydroxypyridine. researchgate.net The study investigated the reaction in different solvents, revealing a significant dependence of product distribution on the reaction medium. While this research primarily focused on the formation of other brominated isomers, it underscores the utility of NBS in achieving controlled bromination of the hydroxypyridine scaffold. For instance, the reaction of 3-hydroxypyridine with NBS in carbon tetrachloride at room temperature for 24 hours resulted in a mixture of brominated products. researchgate.net

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Major Products |

| 3-Hydroxypyridine | NBS | CCl₄ | Room Temp. | 24 | Mixture of brominated isomers |

This table is based on a study of regioselective halogenation and indicates the formation of a product mixture. researchgate.net

Regioselectivity Control in Pyridine Bromination

The regioselectivity of electrophilic substitution on the 3-hydroxypyridine ring is a critical aspect of synthesizing this compound. The hydroxyl group at the 3-position is an ortho-, para-directing activator. Therefore, electrophilic attack is favored at the 2, 4, and 6 positions. The nitrogen atom in the pyridine ring is deactivating and directs incoming electrophiles primarily to the 3- and 5-positions. The final substitution pattern is a result of the combined influence of these two groups.

Theoretical and experimental studies on the nitration of 3-hydroxypyridine have shown that the reaction proceeds on the conjugate acid of the pyridine, with substitution occurring at the 2-position. rsc.org This suggests that under acidic conditions, the protonated nitrogen atom strongly directs the incoming electrophile to the adjacent carbon. In the case of bromination, the reaction mechanism and the directing effects of the hydroxyl and pyridinium (B92312) nitrogen functionalities will similarly dictate the position of bromine substitution. Computational studies using density functional theory (DFT) can be employed to predict the most likely sites of electrophilic attack by calculating the electron density and stability of the intermediates for substitution at different positions. nih.govacs.org

Influence of Reaction Conditions on Synthetic Yields and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Factors such as the choice of brominating agent, solvent, temperature, and reaction time play a crucial role.

The use of a milder reagent like NBS can often lead to higher selectivity and cleaner reactions compared to Br₂. nih.gov The solvent can significantly influence the outcome of the reaction. For instance, in the bromination of phenols with NBS, the ortho:para ratio is greatly affected by the solvent. organic-chemistry.org This is likely due to the solvent's ability to stabilize the transition states leading to different isomers.

Temperature is another critical parameter. Higher temperatures can lead to faster reaction rates but may also result in the formation of undesired byproducts and decomposition of the starting material or product. google.com Conversely, lower temperatures can improve selectivity but may require longer reaction times. Careful optimization of these parameters is essential to maximize the yield and purity of the desired this compound.

Indirect Synthetic Routes to this compound and its Isomers

Indirect synthetic routes offer alternative pathways to this compound and its isomers, often providing better control over regioselectivity. These methods typically involve the transformation of a pre-functionalized pyridine ring.

One notable indirect route involves a multi-step synthesis starting from 2-amino-5-bromopyridine (B118841). asianpubs.orgresearchgate.net This process includes the protection of the amino group, followed by a substitution reaction to introduce a methoxy (B1213986) group, and subsequent deprotection and demethylation to yield 2-amino-5-hydroxypyridine (B112774). While this synthesis does not directly produce this compound, the intermediate 2-amino-5-hydroxypyridine could potentially be converted to the target compound via a Sandmeyer reaction.

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. nih.gov A modified Sandmeyer reaction has been successfully used to synthesize 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine with high yield. heteroletters.org This suggests that a similar strategy could be employed for the synthesis of this compound from 2-amino-5-hydroxypyridine, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.

Another example of an indirect synthesis is the preparation of 4-bromo-3-hydroxypyridine (B17633), an isomer of the target compound. This synthesis starts from 4-bromo-3-pyridinyl diethylcarbamate, which is refluxed with sodium methoxide (B1231860) in methanol. After workup and purification, 4-bromo-3-hydroxypyridine is obtained in good yield. chemicalbook.com This demonstrates how a precursor with a protecting group can be effectively used to synthesize a specific isomer.

| Precursor | Key Transformation | Product |

| 2-Amino-5-bromopyridine | Multi-step synthesis | 2-Amino-5-hydroxypyridine |

| 2-Amino-5-bromopyridine | Modified Sandmeyer reaction | 2,5-Dibromopyridine |

| 4-Bromo-3-pyridinyl diethylcarbamate | Deprotection | 4-Bromo-3-hydroxypyridine |

This table summarizes key transformations in indirect synthetic routes to hydroxypyridine derivatives and their precursors.

Sandmeyer Reaction for Introduction of Hydroxyl Group

The Sandmeyer reaction provides a classical and effective method for introducing a hydroxyl group onto a pyridine ring by leveraging a diazonium salt intermediate. This transformation is particularly useful for synthesizing this compound from its corresponding amino precursor, 2-bromo-5-aminopyridine.

The process involves two primary stages:

Diazotization : The precursor, 2-bromo-5-aminopyridine, is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction converts the primary amino group into a highly reactive diazonium salt. Maintaining low temperatures (0–5 °C) is critical to prevent the premature decomposition of this intermediate.

Hydrolysis : The resulting diazonium salt solution is then carefully heated in the presence of water. This step facilitates the displacement of the diazonium group (N₂) with a hydroxyl (-OH) group, yielding the final product, this compound. The evolution of nitrogen gas is a key indicator of the reaction's progress. For improved yields and smoother reactions, copper(I) oxide (Cu₂O) can be employed as a catalyst during the hydrolysis step.

Table 1: Sandmeyer Reaction for this compound Synthesis

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1. Diazotization | 2-Bromo-5-aminopyridine | NaNO₂, H₂SO₄ (aq.), 0-5°C | 6-Bromopyridin-3-yl-diazonium salt | Conversion of the amino group to a diazonium salt, an excellent leaving group. |

| 2. Hydrolysis | 6-Bromopyridin-3-yl-diazonium salt | H₂O, Heat (Δ), Cu₂O (catalyst) | This compound | Nucleophilic substitution of the diazonium group with a hydroxyl group. |

Palladium-Catalyzed Bromination Strategies

While palladium catalysis is a cornerstone of modern organic synthesis, its application for the direct C-H bromination of 5-hydroxypyridine to selectively produce this compound is not as extensively documented as other methods. More conventional approaches for the bromination of hydroxypyridines typically involve electrophilic brominating agents such as N-Bromosuccinimide (NBS) or aqueous bromine. For instance, the synthesis of 2-hydroxy-5-bromopyridine, a related isomer, is readily achieved by treating 2-hydroxypyridine (B17775) with NBS. patsnap.com

However, the principles of palladium-catalyzed C-H activation represent a potential, albeit less explored, avenue for this transformation. Such a strategy would theoretically involve the direct, site-selective replacement of a hydrogen atom with a bromine atom on the 5-hydroxypyridine ring, guided by the directing effect of the existing functional groups and catalyzed by a palladium complex. This approach is a subject of ongoing research in the broader field of C-H functionalization but is not a standard reported method for this specific compound. nih.govgeneseo.edursc.org

Multi-Step Syntheses from Precursor Pyridine Derivatives

The synthesis of this compound is often accomplished through multi-step sequences that start from more readily available pyridine precursors. These routes rely heavily on the strategic use of protecting groups and the conversion of other functionalized pyridines.

Protection and Deprotection Strategies of Functional Groups

In multi-step syntheses, the hydroxyl group of hydroxypyridines is often masked to prevent it from interfering with subsequent reactions. jocpr.com A variety of protecting groups are available, each with specific conditions for installation and removal, allowing for precise control over the synthetic pathway.

Silyl (B83357) Ethers: A widely used strategy involves the conversion of the hydroxyl group into a silyl ether. wikipedia.orgmasterorganicchemistry.com These groups are stable under many non-acidic reaction conditions but can be readily removed. masterorganicchemistry.com

Protection: Achieved by reacting the hydroxypyridine with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base like imidazole. wikipedia.org

Deprotection: Typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions like HF-Pyridine. gelest.comharvard.eduresearchgate.net

Methoxyethoxymethyl (MEM) Ether: The MEM group is another effective protecting group for alcohols and phenols, offering stability and specific cleavage conditions. total-synthesis.comwikipedia.orgwikipedia.org

Protection: The MEM ether can be formed using 2-methoxyethoxymethyl chloride (MEM-Cl) with a base, often facilitated by phase transfer catalysis. tandfonline.comnih.gov

Deprotection: A key advantage of the MEM group is its mild removal using Lewis acids or a strong acidic cation exchanger like Amberlyst 15. tandfonline.comnih.gov

Benzyl (B1604629) (Bn) Ethers: Benzyl groups are robust protecting agents that are stable to a wide range of acidic and basic conditions.

Protection: Installed using benzyl bromide (BnBr) in the presence of a base.

Deprotection: Commonly removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleaves the benzyl ether without affecting many other functional groups. uwindsor.ca

Table 2: Common Protecting Groups for the Hydroxyl Function in Pyridine Synthesis

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Reagents | Key Features |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF; HF-Pyridine; Acetic Acid | Stable to base, readily cleaved by fluoride or acid. organic-chemistry.org |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF; HF-Pyridine | Offers greater steric bulk and higher stability than TBDMS. wikipedia.org |

| 2-Methoxyethoxymethyl | MEM | MEM-Cl, DIPEA | Lewis Acids (e.g., ZnBr₂), Amberlyst 15 | Stable to bases and organometallics; cleaved under specific acidic conditions. total-synthesis.comtandfonline.comnih.gov |

| Benzyl | Bn | Benzyl Bromide, NaH | H₂, Pd/C (Catalytic Hydrogenation) | Very stable to a wide range of reagents; removed by reduction. uwindsor.ca |

Conversion of Other Halopyridines or Aminopyridines

Strategic conversion of existing pyridine derivatives is a common and powerful approach to access this compound.

From 2,5-Dibromopyridine: One logical precursor is 2,5-dibromopyridine. The synthesis can proceed via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org The bromine atom at the 4- or 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than one at the 3- or 5-position, due to the ability of the electron-withdrawing ring nitrogen to stabilize the anionic Meisenheimer complex intermediate. researchgate.netyoutube.com However, under forcing conditions (high temperature and pressure), substitution at the 5-position can be achieved. A reaction with a nucleophile like sodium methoxide would yield 2-bromo-5-methoxypyridine. Subsequent ether cleavage (demethylation) with a strong acid like HBr or a Lewis acid like BBr₃ would furnish the desired this compound.

From 2-Amino-5-bromopyridine: An alternative route involves the transformation of 2-amino-5-bromopyridine. heteroletters.orgasianpubs.org A multi-step sequence has been reported for a related compound, 2-amino-5-hydroxypyridine, which illustrates the principles. asianpubs.orgresearchgate.net This pathway includes:

Protection of the amino group (e.g., as a dimethyl-pyrrole). asianpubs.orgresearchgate.net

Nucleophilic substitution of the bromo group with a methoxide.

Deprotection of the amino group.

Demethylation of the methoxy group to reveal the final hydroxyl group. asianpubs.orgresearchgate.net

Table 3: Multi-Step Synthetic Pathways to this compound

| Pathway | Starting Material | Key Transformation(s) | Intermediate(s) | Final Step |

| Halopyridine Conversion | 2,5-Dibromopyridine | Nucleophilic Aromatic Substitution | 2-Bromo-5-methoxypyridine | Ether Demethylation |

| Aminopyridine Conversion | 2-Amino-5-bromopyridine | Diazotization followed by Hydrolysis (Sandmeyer Reaction) | 6-Bromopyridin-3-yl-diazonium salt | Decomposition in H₂O |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. ijarsct.co.innih.govresearchgate.net While specific green protocols for this exact molecule are not widely published, general strategies developed for pyridine synthesis are highly applicable.

Key green chemistry approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often increase product yields compared to conventional heating methods. organic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.gov This has been successfully applied to various pyridine syntheses. organic-chemistry.orgresearchgate.net

Solvent Selection and Solvent-Free Reactions: Traditional syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of safer, environmentally benign solvents (like water or ethanol) or, ideally, conduct reactions under solvent-free conditions. researchgate.netbenthamscience.com

Catalysis: The use of efficient and recyclable catalysts, such as solid-supported reagents or phase-transfer catalysts, can minimize waste and improve reaction efficiency. rsc.org For instance, using a reusable acidic resin like Amberlyst 15 for deprotection aligns with these principles. tandfonline.comnih.gov A greener approach to deprotection of silyl ethers can also involve microwave-assisted, resin-based cleavage. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green principle. One-pot, multi-component reactions, where several steps are carried out in a single reaction vessel, are exemplary of this approach, as they reduce waste from intermediate purification steps. researchgate.net

Table 4: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Potential Application in Synthesis of this compound | Benefit |

| Energy Efficiency | Use of microwave-assisted heating for steps like nucleophilic substitution or deprotection. | Reduced reaction times, lower energy consumption. nih.gov |

| Safer Solvents/Conditions | Replacing hazardous solvents with water, ethanol, or performing reactions neat (solvent-free). | Reduced pollution and operator hazard. researchgate.net |

| Catalysis | Employing recyclable catalysts (e.g., solid-acid resins for deprotection) instead of stoichiometric reagents. | Minimized waste, potential for catalyst reuse. tandfonline.comnih.gov |

| Atom Economy | Designing one-pot procedures that combine multiple steps (e.g., protection and substitution) without isolating intermediates. | Higher efficiency, less solvent and material waste. |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Hydroxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine (B92270) ring are facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and makes the carbon atoms susceptible to nucleophilic attack. In 2-bromo-5-hydroxypyridine (B120221), the bromine atom at the 2-position is activated towards substitution. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and it is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring.

Amination Reactions

The displacement of the bromine atom in this compound by an amine nucleophile provides a direct route to 2-amino-5-hydroxypyridine (B112774) derivatives. These reactions are typically carried out under thermal conditions, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. While direct amination of this compound can be challenging, related studies on similar substrates, such as 2-hydroxy-5-halopyridines, have demonstrated the feasibility of this transformation. For instance, copper-catalyzed amination of 2-hydroxy-5-halopyridines has been shown to proceed with excellent yields. rsc.org In these reactions, various primary amines, cyclic aliphatic amines, and other nitrogen-containing heterocycles can be successfully coupled. rsc.org The reaction conditions typically involve a copper(I) catalyst, a ligand, and a base in a suitable solvent.

It is important to note that the presence of the unprotected hydroxyl and amino groups can sometimes complicate these reactions, potentially requiring protection-deprotection strategies. rsc.org

Etherification and Thioetherification Reactions

The synthesis of aryl ethers and thioethers from this compound can be achieved through SNAr reactions with appropriate oxygen and sulfur nucleophiles.

Etherification reactions with phenols or alkoxides lead to the formation of a C-O bond at the 2-position of the pyridine ring. These reactions are generally performed in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Thioetherification reactions with thiols or thiolates result in the formation of a C-S bond. These reactions are valuable for the synthesis of various sulfur-containing heterocyclic compounds. While traditional methods often require harsh conditions, recent advancements have focused on milder, transition-metal-free approaches. One such method involves a proton transfer dual ionization (PTDI) SNAr mechanism, which allows for the coupling of a diverse range of thiols and halogenated heterocycles under exceedingly mild conditions, without the need for light, a transition metal, or an external base. scispace.comnih.gov

Hydroxylation and Alkoxylation Processes

The conversion of the bromo group in this compound to a hydroxyl or alkoxy group represents another important class of SNAr reactions.

Hydroxylation can be achieved by reacting the substrate with a strong base, such as sodium hydroxide (B78521), at elevated temperatures. This process, however, can sometimes be challenging and may require harsh reaction conditions.

Alkoxylation , the introduction of an alkoxy group, is typically accomplished by reacting this compound with an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, in the corresponding alcohol as the solvent. A related synthetic route to 2-amino-5-hydroxypyridine involves the methoxylation of a protected 2-amino-5-bromopyridine (B118841) derivative with sodium methylate. asianpubs.orgresearchgate.net Similarly, a patented process describes the reaction of a protected 2-amino-5-bromo(iodo)pyridine with sodium benzylalcohol to introduce a benzyloxy group, which serves as a protecting group for the final product. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these reactions, with the bromine atom acting as a versatile handle for the introduction of a wide array of substituents.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly effective in mediating a variety of cross-coupling reactions. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgnih.govwikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate. libretexts.orgwikipedia.org

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. A variety of palladium sources, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), can be employed. The choice of ligand is often crucial for the success of the reaction, with bulky and electron-rich phosphine ligands generally providing good results.

While specific examples for the Suzuki-Miyaura coupling of this compound are not extensively documented in the readily available literature, studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provide valuable insights into the expected reaction conditions and outcomes. nih.gov A typical Suzuki-Miyaura reaction of a bromopyridine derivative with an arylboronic acid is outlined below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | 1,4-Dioxane/H2O | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | 1,4-Dioxane/H2O | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | 1,4-Dioxane/H2O | 88 |

| 4 | 3-Chlorophenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | 1,4-Dioxane/H2O | 75 |

This data is representative and based on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine as reported in the literature. nih.gov The yields are for the isolated products.

The successful application of the Suzuki-Miyaura coupling to this compound would provide a versatile and efficient method for the synthesis of a wide range of 2-aryl-5-hydroxypyridine derivatives, which are of interest in medicinal chemistry and materials science.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-heteroatom bonds. A significant study demonstrated a copper-catalyzed amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines, which is directly relevant to this compound. rsc.orgrsc.orgresearchgate.net This methodology offers a selective and economical route for C-N bond formation. rsc.org

The reaction involves the use of a copper(I) catalyst, often in the presence of a ligand and a base. The proposed mechanism involves the coordination of the amine and the pyridine derivative to the copper center, followed by a reductive elimination-like process to form the C-N bond. In the case of dihalopyridines, such as 2-bromo-5-iodopyridine, amination occurs selectively at the more reactive C-I bond at the C-5 position. rsc.org

| Catalyst / Ligand | Amine Partner | Base | Solvent | Product | Reference |

| CuI / Ethylene glycol | Morpholine | K₃PO₄ | DMSO | 2-Bromo-5-(morpholino)pyridine (from 2-bromo-5-iodopyridine) | rsc.org |

| CuI / 1,10-Phenanthroline | Aniline (B41778) | K₂CO₃ | DMF | 2-Bromo-5-(phenylamino)pyridine (Predicted) | rsc.orgresearchgate.net |

Table 5: Conditions for Copper-Catalyzed Amination of Halopyridines.

Other Metal-Catalyzed Cross-Couplings

Besides palladium and copper, other transition metals can also catalyze cross-coupling reactions involving this compound. For instance, nickel catalysts are often used in Negishi couplings and can offer different reactivity profiles compared to palladium. wikipedia.org The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is another widely used palladium-catalyzed reaction for C-C bond formation and has been successfully applied to 2-bromopyridines. researchgate.netnih.govorganic-chemistry.orglibretexts.orgnih.gov

The Suzuki-Miyaura reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination to yield the biaryl product. organic-chemistry.orglibretexts.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Base | Product | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-5-hydroxypyridine (Predicted) | researchgate.netnih.gov |

| Negishi (Nickel-catalyzed) | Alkylzinc halide | Ni(acac)₂ / PPh₃ | - | 2-Alkyl-5-hydroxypyridine (Predicted) | wikipedia.org |

Table 6: Examples of Other Metal-Catalyzed Cross-Coupling Reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.govrhhz.net This deactivation makes the reaction conditions for EAS on pyridine typically harsher than those for benzene. Substitution on an unsubstituted pyridine ring generally occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom.

In the case of this compound, the regioselectivity of EAS is influenced by both the bromo and the hydroxyl substituents. The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The bromine atom is a deactivating group but is also an ortho-, para-director.

Given the positions of the substituents, the hydroxyl group at C-5 will strongly activate the ortho positions (C-4 and C-6) and the para position (C-2). The bromine atom at C-2 will direct incoming electrophiles to the para position (C-5) and the ortho position (C-3). The powerful activating and directing effect of the hydroxyl group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group, namely the C-4 and C-6 positions, which are also meta to the bromine. This is supported by studies on similarly substituted aromatic systems, such as 3-hydroxybenzonitrile, where bromination occurs ortho to the hydroxyl group. nih.gov

| Reaction | Reagent | Expected Major Product(s) | Reference |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-4-nitro-5-hydroxypyridine and 2-Bromo-6-nitro-5-hydroxypyridine | nih.gov |

| Bromination | Br₂ / FeBr₃ or NBS | 2,4-Dibromo-5-hydroxypyridine and 2,6-Dibromo-5-hydroxypyridine | nih.gov |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid | nih.gov |

Table 7: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound.

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle that can undergo a variety of transformations to introduce new functionalities or to protect it during reactions at other sites of the molecule.

The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction proceeds through a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For example, the reaction of this compound with ethyl iodide in the presence of a base yields 2-bromo-5-ethoxypyridine.

Table 2: Examples of Etherification and Esterification of this compound

| Reagent | Product | Reaction Type |

| Ethyl iodide / Base | 2-Bromo-5-ethoxypyridine | Etherification |

| Acetyl chloride / Base | 2-Bromo-5-acetoxypyridine | Esterification |

The hydroxyl group of this compound can be oxidized to a carbonyl group. However, it is important to note that 5-hydroxypyridines can exist in tautomeric equilibrium with the corresponding pyridin-2(1H)-one. The position of this equilibrium is influenced by the solvent and the presence of other substituents. Oxidation of this compound could potentially lead to the formation of a brominated pyridine-2,5-dione (B12353754) derivative, although this transformation may require specific oxidizing agents that are compatible with the pyridine ring and the bromine substituent.

In multi-step syntheses involving this compound, it is often necessary to protect the hydroxyl group to prevent its interference with reagents targeting other parts of the molecule. A variety of protecting groups can be employed, with silyl (B83357) ethers being a common choice due to their ease of installation and removal under mild conditions.

For instance, the hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether by reacting this compound with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This protecting group is stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents.

Deprotection of the silyl ether can be readily achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The choice of deprotection method will depend on the other functional groups present in the molecule.

Table 3: Common Protecting Groups for the Hydroxyl Moiety of this compound

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid |

| Methoxymethyl (MOM) | MOM-Cl, Diisopropylethylamine | HCl, Trifluoroacetic acid |

| Benzyl (B1604629) (Bn) | Benzyl bromide, NaH | H₂, Pd/C |

Chelation and Complexation Chemistry with Metal Ions

Hydroxypyridines, including this compound, are known to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. tandfonline.com The hydroxyl group and the pyridine nitrogen atom can both participate in coordination, leading to the formation of chelate rings. The deprotonated hydroxyl group acts as an anionic oxygen donor, while the pyridine nitrogen serves as a neutral nitrogen donor.

The presence of the bromine atom can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. This compound can act as a bidentate ligand, coordinating to a metal center through the hydroxyl oxygen and the pyridine nitrogen. The formation of such metal complexes can be useful in various applications, including catalysis and materials science. The stability of these complexes will depend on the nature of the metal ion, the pH of the solution, and the solvent system used.

Applications of 2 Bromo 5 Hydroxypyridine As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The bifunctional nature of 2-bromo-5-hydroxypyridine (B120221) renders it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the hydroxyl group can be alkylated, acylated, or used as a directing group.

Pyridine-Fused Ring Systems

The synthesis of pyridine-fused ring systems, such as furopyridines, thienopyridines, and pyrrolopyridines, is of significant interest due to their presence in numerous biologically active compounds. While direct examples of the synthesis of these fused systems starting from this compound are not extensively documented in readily available literature, the reactivity of this compound suggests plausible synthetic routes. For instance, the hydroxyl group could be used to introduce a side chain that can subsequently undergo cyclization with the adjacent bromo-substituted carbon.

One potential strategy for the synthesis of furopyridines involves the O-alkylation of the hydroxyl group of this compound with a suitable reagent containing a terminal alkyne. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then lead to the formation of the furan (B31954) ring fused to the pyridine (B92270) core.

Similarly, the synthesis of thienopyridines could be envisioned through a multi-step sequence starting with the conversion of the hydroxyl group to a thiol. Subsequent reaction with an appropriate synthon and cyclization would yield the desired thieno[3,2-b]pyridine (B153574) or thieno[2,3-b]pyridine (B153569) scaffold.

For the construction of pyrrolopyridines , the hydroxyl group could be transformed into an amino group or a nitrogen-containing side chain. Intramolecular cyclization, for example through a palladium-catalyzed C-N bond formation, would then furnish the pyrrole (B145914) ring fused to the pyridine.

Polyfunctional Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of pyridines bearing multiple functional groups. The differential reactivity of the bromine and hydroxyl groups allows for sequential and selective modifications. A notable example is its potential role in the synthesis of aminohydroxypyridines. Although a common route to 2-amino-5-hydroxypyridine (B112774) starts from 2-amino-5-bromopyridine (B118841) rsc.orgresearchgate.net, a synthetic pathway originating from this compound is conceptually feasible. This could involve the protection of the hydroxyl group, followed by a nucleophilic aromatic substitution of the bromine with an amine or an ammonia (B1221849) equivalent, and subsequent deprotection.

Furthermore, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents. For example, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-5-hydroxypyridine researchgate.netbeilstein-journals.orgnih.gov. A Buchwald-Hartwig amination could be employed to introduce a substituted amino group at the 2-position nih.govresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org, and a Sonogashira coupling would allow for the introduction of an alkyne moiety researchgate.netnrochemistry.comsoton.ac.ukwikipedia.org. These reactions significantly expand the accessible chemical space of polyfunctional pyridines derived from this starting material.

Intermediate in the Construction of Complex Organic Architectures

The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a key intermediate in the assembly of more complex organic molecules. Its ability to undergo sequential and regioselective reactions makes it a valuable component in multi-step synthetic campaigns. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prominently reported, its structural motifs are found in various biologically active compounds. The principles of its reactivity suggest its potential as a crucial fragment in the retrosynthetic analysis of complex targets. For instance, the bromo-hydroxypyridine core can be embedded within a larger molecule and the functional groups can be unmasked or transformed at later stages of the synthesis.

Utilization in Ligand Synthesis for Catalysis

The pyridine scaffold is a ubiquitous component of ligands used in transition metal catalysis. The nitrogen atom of the pyridine ring acts as a Lewis basic site for metal coordination. The introduction of chirality into these ligands is crucial for their application in asymmetric synthesis.

Design of Chiral Ligands

While the direct use of this compound in the synthesis of well-established chiral ligands is not widely documented, its structure provides a template for the design of novel chiral pyridine-containing ligands. The hydroxyl group at the 5-position offers a handle for the introduction of a chiral auxiliary or a second coordinating group. For example, etherification of the hydroxyl group with a chiral alcohol would lead to a chiral N,O-bidentate ligand.

Alternatively, the bromine atom at the 2-position can be exploited to build more complex chiral ligand architectures. For instance, a Suzuki coupling reaction with a chiral boronic acid derivative could be used to introduce a chiral substituent adjacent to the coordinating nitrogen atom. The development of chiral pyridine-oxazoline rsc.org and other chiral pyridine-containing ligands benthamdirect.comhkbu.edu.hkdiva-portal.orgnih.govrsc.org highlights the importance of this class of ligands in asymmetric catalysis.

Application in Asymmetric Synthesis

The successful application of chiral ligands in asymmetric synthesis is a testament to their ability to create a chiral environment around a metal center, thereby inducing enantioselectivity in a catalytic reaction. Chiral pyridine-based ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions nih.govrsc.orgresearchgate.net.

Although there is a lack of specific examples of ligands derived directly from this compound being used in asymmetric catalysis, the general principles of ligand design suggest their potential. A chiral ligand derived from this precursor, once complexed to a suitable metal, could be applied in various asymmetric reactions. The electronic properties of the pyridine ring, modulated by the substituent at the 5-position, could influence the catalytic activity and enantioselectivity of the resulting metal complex. The development of new and efficient chiral ligands is an active area of research, and versatile building blocks like this compound could play a role in the discovery of novel catalytic systems for asymmetric synthesis.

Scaffold in the Design and Synthesis of Advanced Materials

This compound's bifunctional nature, with a reactive bromine atom and a nucleophilic hydroxyl group, makes it a candidate for incorporation into various advanced materials. The pyridine ring itself can impart specific electronic and coordination properties to the final material.

While specific polymers synthesized directly from this compound are not extensively detailed in publicly available literature, its structure suggests potential as a monomer for certain types of polymerization. The hydroxyl group can be used in condensation polymerization with appropriate co-monomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The bromine atom offers a site for further modification or for use in cross-coupling reactions to create conjugated polymers. The incorporation of the pyridine moiety into the polymer backbone can enhance thermal stability and introduce specific electronic properties. chemistryviews.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Potential Polymer Type |

| Polycondensation | Adipoyl chloride | Polyester |

| Polycondensation | Hexamethylene diisocyanate | Polyurethane |

| Cross-coupling Polymerization | 1,4-Dibromobenzene | Poly(arylene) |

Note: This table represents theoretical applications based on the functional groups of this compound, as specific examples are not widely documented.

Pyridine-based polymers have been investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to the electron-deficient nature of the pyridine ring which can facilitate electron transport. dtic.mil The incorporation of this compound into conjugated polymer chains, potentially through reactions like Suzuki or Stille coupling at the bromine position, could be explored to tune the electronic and photophysical properties of the resulting materials. researchgate.net The hydroxyl group could be modified to attach other functional groups that influence solubility or solid-state packing.

Table 2: Potential Optoelectronic Properties Influenced by this compound Incorporation

| Property | Potential Influence |

| Electron Affinity | The pyridine ring can increase electron affinity, potentially improving electron injection and transport. dtic.mil |

| Luminescence | The overall conjugated system would determine the emission color, which could be tuned by derivatization. researchgate.netresearchgate.net |

| Solubility | The hydroxyl group could be functionalized to improve solubility in common organic solvents for device fabrication. |

Note: This table is based on general principles of pyridine-containing polymers, as specific data for this compound-derived optoelectronic materials is limited.

The hydroxyl group and the nitrogen atom of the pyridine ring in this compound are capable of participating in hydrogen bonding. This makes the molecule a potential building block for the construction of supramolecular assemblies. researchgate.net Through hydrogen bonding interactions, molecules of this compound could self-assemble into well-ordered one-, two-, or three-dimensional structures. The bromine atom could further direct the solid-state packing through halogen bonding. The study of the crystal structure of related compounds, such as 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, reveals the formation of dimers through O-H···O hydrogen bonds. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The pyridine nitrogen and the hydroxyl oxygen of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of MOFs. guidechem.com Hydrothermal synthesis is a common method for the preparation of such coordination polymers. researchgate.netrsc.org The choice of metal ion and the geometry of the ligand would determine the dimensionality and topology of the resulting framework. The bromine atom could also serve as a site for post-synthetic modification of the MOF.

Intermediate in Agrochemical Research (Focus on Synthetic Routes)

Pyridine-containing compounds are a significant class of agrochemicals, including fungicides, herbicides, and insecticides. This compound serves as a valuable intermediate in the synthesis of these active ingredients. chemistryviews.orgguidechem.com Its functional groups allow for the construction of more complex molecular architectures with desired biological activities. For instance, trifluoromethylpyridines are a key structural motif in many modern pesticides, and their synthesis can involve intermediates derived from bromopyridines. nih.gov

A general synthetic approach could involve the etherification of the hydroxyl group followed by a cross-coupling reaction at the bromine position to build the core structure of the target agrochemical.

Table 3: Illustrative Synthetic Transformations of this compound in Agrochemical Synthesis

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

| Williamson Ether Synthesis | Alkyl halide | Ether | Modification of the pyridine core |

| Suzuki Coupling | Arylboronic acid | Biaryl | Construction of complex scaffolds |

| Buchwald-Hartwig Amination | Amine | Arylamine | Introduction of nitrogen-containing moieties |

Note: This table illustrates potential synthetic routes, as specific proprietary syntheses for commercial agrochemicals are often not publicly disclosed.

Applications in Dye and Pigment Chemistry

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.org

This compound, being a phenol derivative (in its tautomeric pyridone form), can act as a coupling component in azo coupling reactions. The hydroxyl group activates the pyridine ring for electrophilic substitution by a diazonium salt. The resulting azo dyes would have the chromophore integrated into a heterocyclic system, which can influence the color and fastness properties of the dye. nih.govkoreascience.kr

Alternatively, if this compound were to be aminated, the resulting amino-bromopyridine could be diazotized and then coupled with other aromatic compounds to form different types of azo dyes. The color of the resulting dye would depend on the specific diazonium salt and coupling component used.

Table 4: Potential Azo Dyes Derived from this compound

| Role of this compound | Diazonium Salt/Coupling Component Example | Potential Dye Color Range |

| Coupling Component | Diazotized p-nitroaniline | Yellow to Orange |

| Precursor to Diazo Component (after amination) | N,N-dimethylaniline | Yellow to Red |

Note: The colors are estimations based on the general principles of azo dye chemistry.

Computational and Theoretical Investigations of 2 Bromo 5 Hydroxypyridine

Electronic Structure and Molecular Orbital Analysis

There are no published studies detailing the electronic structure or molecular orbital analysis of 2-Bromo-5-hydroxypyridine (B120221).

HOMO-LUMO Energy Gap Calculations

No specific calculations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of this compound have been found in the reviewed literature. This value is crucial for understanding the molecule's kinetic stability and electronic excitation properties.

Charge Density and Electron Localization Function (ELF) Studies

Information regarding charge density distribution and Electron Localization Function (ELF) analyses for this compound is not available. These studies would provide insight into the molecule's bonding characteristics and the spatial localization of its electrons.

Quantum Chemical Calculations of Reactivity Descriptors

There is a lack of research on the quantum chemical reactivity descriptors for this compound.

Fukui Functions for Reaction Site Prediction

No studies have been published that calculate the Fukui functions for this compound. Such calculations are instrumental in predicting the regioselectivity of electrophilic, nucleophilic, and radical attacks on the molecule.

Electrostatic Potential Surface Analysis

An analysis of the Molecular Electrostatic Potential (MEP) surface for this compound has not been reported. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, which is key to predicting its intermolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While this compound is used in various reactions, including Suzuki couplings, DFT studies elucidating the specific mechanisms of these reactions involving this particular substrate are not documented in the available literature. Such studies would provide valuable information on the transition states and energy profiles of its chemical transformations.

Spectroscopic Property Prediction and Theoretical Interpretation

Computational methods are widely used to simulate and interpret various types of spectra, providing a direct link between molecular structure and spectroscopic observables.

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR spectra. researchgate.net

For accurate predictions, the choice of the functional, basis set, and the inclusion of solvent effects are critical. nih.gov Studies on 5-bromo-2-hydroxy pyrimidine (B1678525), a close analog, have demonstrated the utility of the GIAO method in calculating its chemical shifts. researchgate.net The application of these methods to this compound would involve optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. The predicted shifts, when compared to experimental data, can confirm structural assignments and provide insights into the electronic environment of the nuclei. The inclusion of implicit solvation models is known to improve the accuracy of predictions, especially for polar molecules where solvent-solute interactions are significant. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org DFT calculations are routinely employed to compute harmonic vibrational frequencies, IR intensities, and Raman scattering activities. nih.gov

Theoretical vibrational spectra have been successfully simulated for numerous substituted pyridines, such as 5-bromo-2-nitropyridine (B47719) and 2-amino-5-bromobenzoic acid. nih.govresearchgate.net These studies typically use the B3LYP functional with basis sets like 6-311++G(d,p). The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. nih.gov A detailed analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated vibrational mode to specific molecular motions, such as C-H stretching, ring breathing, or C-Br vibrations. nih.gov Simulating the IR and Raman spectra of this compound would allow for a detailed interpretation of its experimental spectra, aiding in its characterization.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Reference |

|---|---|---|---|---|

| C-H stretching | 3101 | 3102 | 3102 | nih.gov |

| Ring stretching | 1600 | 1600 | 1601 | nih.gov |

| NO₂ asym. stretching | 1529 | 1529 | 1530 | nih.gov |

| NO₂ sym. stretching | 1348 | 1348 | - | nih.gov |

| C-Br stretching | 355 | - | 356 | nih.gov |

Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π*.

Simulations of the UV-Vis spectrum for 5-bromo-2-hydroxy pyrimidine have been performed in both the gas phase and in solution, highlighting the importance of solvent effects on electronic transitions. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is often used to interpret the primary electronic transitions contributing to the absorption bands. For this compound, TD-DFT calculations would predict the λmax values and help assign the observed absorption bands to specific electronic excitations within the molecule, offering insights into its electronic structure.

Tautomeric Equilibria Studies in Different Environments

This compound can exist in tautomeric forms, primarily the hydroxy form (a phenol (B47542) derivative) and the pyridone form (a ketone derivative). The position of this tautomeric equilibrium is highly sensitive to the molecular environment, including the solvent and physical state (gas, solution, or solid). wuxibiology.com

Computational studies on the parent 2-hydroxypyridine (B17775) have been extensive. In the gas phase, the hydroxy (lactim) form is generally found to be slightly more stable than the pyridone (lactam) form by about 3-9 kJ/mol. nih.govmdpi.com However, in polar solvents and in the solid state, the equilibrium shifts dramatically to favor the more polar pyridone form. nih.gov This shift is attributed to the larger dipole moment of the pyridone tautomer, which leads to stronger stabilizing interactions with polar solvent molecules. wuxibiology.com

The presence of substituents can also influence the equilibrium. Computational and experimental studies on chloro-substituted 2-hydroxypyridines have shown that substitution at the 5- or 6-position favors the hydroxy (lactim) tautomer in the gas phase. rsc.org This is attributed to the electronic effects of the halogen substituent. Given these findings, it is predicted that for this compound, the equilibrium position will be similarly dependent on its environment, with the hydroxy form likely favored in the gas phase and non-polar solvents, and the pyridone form becoming more prominent in polar solvents.

| Environment | Favored Tautomer | Reason | Reference |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine (Lactim) | Inherent stability | nih.gov |

| Non-polar Solvents (e.g., Cyclohexane) | Comparable amounts of both | Minimal solvent stabilization effects | nih.gov |

| Polar Solvents (e.g., Water) | 2-Pyridone (Lactam) | Higher dipole moment leads to better solvation | nih.govwuxibiology.com |

| Solid State | 2-Pyridone (Lactam) | Favorable crystal packing and intermolecular interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the preferred shapes it adopts in different environments. For a molecule such as this compound, also known by its IUPAC name 6-Bromo-3-pyridinol, MD simulations can offer valuable insights into its dynamic behavior, which is crucial for understanding its chemical reactivity and potential biological interactions. guidechem.com

The key parameter in the conformational analysis of this compound would be the dihedral angle defined by the atoms C4-C5-O-H. By monitoring this angle throughout the simulation, researchers can identify the most stable conformations, the energy barriers between them, and the population of each conformational state at a given temperature. Such simulations would reveal whether the hydroxyl proton tends to lie in the plane of the pyridine (B92270) ring, pointing towards or away from the nitrogen atom, or if it is relatively free to rotate. These preferences are governed by a combination of steric hindrance and electronic effects, including the potential for intramolecular hydrogen bonding.

The results of such a simulation are typically presented as a potential of mean force (PMF) plot, which shows the free energy of the molecule as a function of the dihedral angle. The minima on this plot correspond to the most stable conformers. Additionally, the data can be summarized in tables that quantify the characteristics of these stable states.

Below is a hypothetical data table illustrating the kind of results that a molecular dynamics simulation for the conformational analysis of this compound might produce. It is important to note that this data is for illustrative purposes only and does not represent the results of an actual study.

| Conformer | Dihedral Angle (C4-C5-O-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | ~0° (syn-planar) | 0.00 | 75 |

| B | ~180° (anti-planar) | 1.2 | 25 |

In this hypothetical example, Conformer A, where the hydroxyl hydrogen is in the same plane as the pyridine ring and syn to the C4-C5 bond, is the most stable. Conformer B, where the hydrogen is anti-planar, is slightly higher in energy. This kind of detailed conformational information is invaluable for developing a deeper understanding of the molecule's properties and behavior at a microscopic level.

Advanced Analytical Methodologies for Characterization of 2 Bromo 5 Hydroxypyridine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 2-Bromo-5-hydroxypyridine (B120221). By providing exact mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. This capability is critical for confirming the identity of the compound and distinguishing it from isomers or other closely related substances.

In electron ionization (EI) HRMS, the fragmentation patterns of this compound can be analyzed to provide detailed structural information. Characteristic fragments would arise from the cleavage of the pyridine (B92270) ring and the loss of the bromine atom or hydroxyl group. The high mass accuracy allows for the confident assignment of elemental compositions to these fragment ions, helping to piece together the molecular structure. For instance, the analysis of related 4-hydroxy coumarin (B35378) derivatives by GC-EI-HR-qToF-MS has demonstrated the power of this technique in identifying fragmentation pathways, including inductive cleavages and atomic migrations, which are crucial for structural verification. kobv.de

Furthermore, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful strategy for impurity profiling. chimia.chnih.gov This technique separates impurities from the main compound chromatographically before they are detected and identified by HRMS. lcms.cz This is essential for detecting and identifying trace-level impurities that may originate from starting materials, side reactions during synthesis, or degradation. The accurate mass data obtained for each impurity peak enables the rapid determination of its elemental formula, providing critical clues to its structure. When combined with tandem mass spectrometry (MS/MS), a precursor ion of an impurity can be selected and fragmented to generate a characteristic "fingerprint," which can be used for definitive identification and for tracking impurities across different batches. nih.gov

Table 1: Theoretical Exact Masses of this compound and Potential Fragments This table is generated based on theoretical calculations for illustrative purposes.

| Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]+ (with 79Br) | C5H479BrNO | 172.94763 |

| [M]+ (with 81Br) | C5H481BrNO | 174.94558 |

| [M-H]+ | C5H3BrNO | 171.93985 / 173.93780 |

| [M-Br]+ | C5H4NO | 94.03439 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of each atom.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For this compound, a COSY spectrum would show cross-peaks between the protons on the pyridine ring, allowing for the unambiguous assignment of their connectivity. For example, the proton at C3 would show a correlation to the proton at C4, and the proton at C4 would correlate with the proton at C6.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. epfl.chyoutube.com This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each proton on the pyridine ring of this compound would show a cross-peak to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. epfl.chyoutube.com HMBC is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. For this compound, HMBC would show correlations from the ring protons to the bromine- and hydroxyl-substituted carbons (C2 and C5), confirming the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on data from similar substituted pyridines and are for illustrative purposes.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| C2 | - | ~142 | H3 -> C2; H4 -> C2 |

| C3 | ~7.5 | ~125 | H4 -> C3; H6 -> C3 |

| C4 | ~7.3 | ~123 | H3 -> C4; H6 -> C4 |

| C5 | - | ~150 | H4 -> C5; H6 -> C5 |

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form at the atomic level. jocpr.com It is particularly valuable in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have distinct physical properties, and SSNMR can identify and quantify these forms in a bulk sample. bruker.com

For this compound, SSNMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), would provide a unique spectrum for each polymorphic form. Differences in the crystal lattice and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, lead to distinct chemical shifts for the carbon atoms. acs.org These spectral fingerprints allow for the unambiguous identification of different polymorphs and the quantification of their relative amounts in a mixture. Furthermore, SSNMR can be used to study the amorphous content within a crystalline sample, which is critical for stability assessments. jocpr.com Studies on other pyridine-containing co-crystals have successfully used a combination of SSNMR and X-ray analysis to understand structural transformations and explain ambiguous spectral features. acs.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Table 3: Crystallographic Data for the Related Compound 2-Bromo-4-hydroxypyridine (B1272042)

| Parameter | Value |

|---|---|

| Chemical Formula | C5H4BrNO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.6770(6) |

| b (Å) | 3.86471(13) |

| c (Å) | 18.0645(7) |

| β (°) | 90.916(3) |

| Volume (ų) | 1094.49(7) |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of this compound and separating it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is an effective method for assessing its purity. A sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. tcichemicals.com

The mass spectrometer detector provides structural information for each separated component. The mass spectrum of this compound serves as a chemical fingerprint, characterized by its molecular ion peak and specific fragmentation pattern. This is particularly useful for confirming the identity of the main peak and for tentatively identifying any impurities. For example, the NIST Mass Spectrometry Data Center contains a GC-MS spectrum for the isomer 5-Bromo-2-hydroxypyridine, which shows characteristic isotopic peaks for the molecular ion at m/z 173 and 175 due to the presence of the bromine atom. nih.gov

GC-MS is also highly effective for the separation and identification of positional isomers, which can be challenging to distinguish by other methods. vurup.sk Isomers like 2-Bromo-3-hydroxypyridine or 3-Bromo-5-hydroxypyridine would likely have different retention times on a GC column due to subtle differences in their polarity and volatility, allowing for their effective separation and quantification. Derivatization, for instance by silylation, can be employed to increase the volatility of hydroxypyridines and improve their chromatographic behavior. nih.govhmdb.ca

Table 4: Key Mass Spectral Peaks for the Isomer 5-Bromo-2-hydroxypyridine Data obtained from the NIST Mass Spectrometry Data Center for illustrative comparison.

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

|---|---|---|

| 175 | 98 | [M]+ (with 81Br) |

| 173 | 100 | [M]+ (with 79Br) |

| 147 | 15 | [M-CO]+ (with 81Br) |

| 145 | 15 | [M-CO]+ (with 79Br) |

| 94 | 45 | [M-Br]+ |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors